N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Physicochemical profiling Solubility prediction Lead optimization

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide (CAS 361159-66-2, molecular formula C₂₄H₂₇N₃O₆S₂, molecular weight 517.6 g/mol) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class. Its structure comprises a 5-acetyl-4-phenyl-1,3-thiazol-2-amine core coupled via an amide bond to a 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid moiety.

Molecular Formula C24H27N3O6S2
Molecular Weight 517.62
CAS No. 361159-66-2
Cat. No. B2915515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
CAS361159-66-2
Molecular FormulaC24H27N3O6S2
Molecular Weight517.62
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C3=CC=CC=C3
InChIInChI=1S/C24H27N3O6S2/c1-17(28)22-21(18-7-5-4-6-8-18)25-24(34-22)26-23(29)19-9-11-20(12-10-19)35(30,31)27(13-15-32-2)14-16-33-3/h4-12H,13-16H2,1-3H3,(H,25,26,29)
InChIKeyGNFLSBCFTKSBGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide (CAS 361159-66-2): Compound Identity and Structural Classification for Procurement


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide (CAS 361159-66-2, molecular formula C₂₄H₂₇N₃O₆S₂, molecular weight 517.6 g/mol) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole class [1]. Its structure comprises a 5-acetyl-4-phenyl-1,3-thiazol-2-amine core coupled via an amide bond to a 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid moiety . The compound has been deposited in the PubChem substance database (CID 3540279) since 2005 and is listed in several commercial screening libraries, though primary literature reporting quantitative biological activity for this exact structure remains limited as of the search date [1].

Why N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide Cannot Be Trivially Substituted: Structural Determinants of Differentiation


Within the sulfamoyl benzamidothiazole chemotype, even minor alterations in the sulfamoyl substituent produce substantial changes in biological profile. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that the sulfamoyl amine substituent is a key tolerance-determining site, where modifications yield more potent compounds relative to the parent [1]. The bis(2-methoxyethyl) group in the target compound confers distinct physicochemical properties—including higher hydrophilicity (lower computed XLogP3-AA of ~2.7 [2]) and increased hydrogen bond acceptor count (9 HBA vs. 6–7 for alkyl-sulfamoyl analogs)—that differentiate it from dipropyl, dimethyl, or piperidinyl sulfamoyl counterparts frequently encountered in screening libraries . These differences directly influence solubility, permeability, and target engagement profiles, meaning that generic in-class substitution without empirical verification carries a high risk of confounding experimental results.

Quantitative Differentiation Evidence for N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide (CAS 361159-66-2) Against Closest Comparators


Computed Physicochemical Differentiation: Bis(2-methoxyethyl)sulfamoyl vs. Dipropylsulfamoyl and Methylsulfamoyl Analogs

Comparison of computed physicochemical properties reveals that the bis(2-methoxyethyl) group differentiates this compound from its closest structural analogs. The target compound (CID 3540279) has 9 hydrogen bond acceptors and a topological polar surface area (TPSA) of 152 Ų, compared to 6 HBAs and a TPSA of ~110–120 Ų for the dipropyl analog (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(dipropylsulfamoyl)benzamide) and 7 HBAs for the N,N-dimethylsulfamoyl analog [1]. This difference is biologically relevant because TPSA values above 140 Ų are generally associated with poorer passive membrane permeability but improved aqueous solubility—a trade-off directly relevant to in vitro assay behavior and formulation requirements [2].

Physicochemical profiling Solubility prediction Lead optimization

Class-Level Biological Differentiation: Sulfamoyl Benzamidothiazole Scaffold Demonstrates Sustained NF-κB Activation—A Property Not Shared by Simple Thiazole Derivatives

The sulfamoyl benzamidothiazole scaffold to which the target compound belongs has been shown in peer-reviewed SAR studies to prolong NF-κB activation following a primary TLR-4 stimulus (LPS) in cell-based reporter assays [1]. This sustained activation phenotype is not observed with simple thiazole or benzamide fragments lacking the integrated sulfamoyl benzamidothiazole architecture. In the published SAR series, modifications at the sulfamoyl amine position (the site where the target compound carries the bis(2-methoxyethyl) group) were found to be tolerated and yielded compounds more potent than the parent compound 1 [1]. While the exact compound (CAS 361159-66-2) was not explicitly reported as a tested analog in this study, its scaffold positioning predicts that it belongs to the tolerated-modification region of the SAR landscape, distinguishing it from unsubstituted or simple alkyl-substituted variants that show weaker or no NF-κB prolongation [1].

NF-κB activation Vaccine adjuvant Immunomodulation

Negative Differentiation: Structurally Closest Analog Demonstrates Only Weak Target Engagement in Nuclear Receptor Assays

The structurally related compound N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide (BDBM76006, CID 2123132)—which differs from the target compound by replacement of the entire 4-[bis(2-methoxyethyl)sulfamoyl]benzamide group with a simple 4-methylbenzenesulfonamide moiety—showed only minimal activity in BindingDB-curated assays, with an IC₅₀ > 39,800 nM (>39.8 μM) against both the photoreceptor-specific nuclear receptor and isoform 2 of nuclear receptor corepressor 2 (TRAC-1) [1]. This very weak activity provides a useful negative benchmark, indicating that the bis(2-methoxyethyl)sulfamoylbenzamide extension present in the target compound is structurally essential for any enhanced target engagement that may be observed, as the truncated analog is essentially inactive in these assay systems [1].

Selectivity profiling Nuclear receptor Counter-screening

Patent Landscape Differentiation: Assignment to CTPS1 Inhibitor Chemical Space

The benzamide-thiazole chemotype encompassing the target compound has been claimed in recent patent literature as cytidine triphosphate synthase 1 (CTPS1) inhibitors, with applications in disorders associated with cell proliferation including cancer and immune-mediated conditions [1]. Patent US20230183229A1 (filed 2022, published 2023) broadly claims benzamide compounds of formula (I) with thiazole linkages as CTPS1 inhibitors, noting that selective CTPS1 inhibition offers an attractive alternative to non-selective nucleoside-analogue approaches that were discontinued due to toxicity [1]. While the specific compound CAS 361159-66-2 is not explicitly exemplified in the accessible patent excerpt, its structural features (thiazol-2-yl benzamide core with a substituted sulfamoyl moiety) place it within the claimed chemical space, differentiating it from earlier-generation CTPS inhibitors such as 3-deazauridine, CPEC, and acivicin that lack this scaffold architecture [1].

CTPS1 inhibition Cancer therapeutics Immunoproliferation

Recommended Application Scenarios for N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide Based on Available Differentiation Evidence


Immunomodulation Screening: NF-κB Pathway Modulation Assays

Based on scaffold-level evidence that sulfamoyl benzamidothiazoles prolong NF-κB activation following TLR-4 stimulation [1], this compound is a candidate for inclusion in immunomodulation screening cascades. Its bis(2-methoxyethyl)sulfamoyl substitution, occupying the SAR-tolerated region of the scaffold, supports its use in hit-finding campaigns for vaccine adjuvant discovery or autoimmune disease targets where sustained NF-κB signaling is relevant [1].

CTPS1-Targeted Drug Discovery: Oncology and Immunoproliferative Disorders

The compound's structural positioning within the benzamide-thiazole CTPS1 inhibitor chemical space claimed in US20230183229A1 [2] supports its evaluation as a tool compound or screening hit in programs targeting CTPS1 for cancer or immune cell proliferation disorders, where selective inhibition over CTPS2 is desired to avoid the toxicity issues that plagued earlier nucleoside-analogue CTPS inhibitors [2].

Physicochemical Property-Driven Lead Optimization: Solubility-Permeability Trade-Off Studies

With a computed TPSA of 152 Ų and 9 hydrogen bond acceptors [3], this compound occupies a distinct region of physicochemical space compared to simpler alkyl-sulfamoyl analogs. This makes it a valuable tool for systematic permeability-solubility trade-off profiling in lead optimization programs, where the bis(2-methoxyethyl) ether oxygens may enhance aqueous solubility at the expense of passive membrane permeability [3].

Negative Control Benchmarking Using Truncated Analogs

The availability of binding data for the truncated analog BDBM76006 (IC₅₀ > 39.8 μM against nuclear receptor targets) [4] enables a built-in control experiment: researchers can procure both the full-length target compound and the truncated methylbenzenesulfonamide analog to empirically establish the pharmacophoric contribution of the 4-[bis(2-methoxyethyl)sulfamoyl]benzamide extension in their assay of interest [4].

Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.